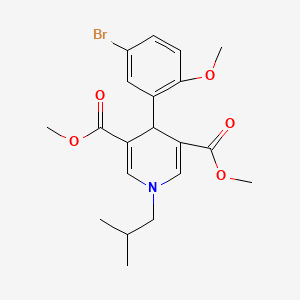![molecular formula C20H14BrN3O4 B3546648 N-(4-bromophenyl)-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B3546648.png)
N-(4-bromophenyl)-2-[(3-nitrobenzoyl)amino]benzamide
Übersicht
Beschreibung
N-(4-bromophenyl)-2-[(3-nitrobenzoyl)amino]benzamide is a complex organic compound characterized by the presence of bromine, nitro, and amide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-[(3-nitrobenzoyl)amino]benzamide typically involves the reaction of 4-bromoaniline with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Dissolve 4-bromoaniline in a suitable solvent such as dichloromethane.
Step 2: Add triethylamine to the solution to act as a base.
Step 3: Slowly add 3-nitrobenzoyl chloride to the reaction mixture while maintaining a low temperature.
Step 4: Stir the reaction mixture for several hours to ensure complete reaction.
Step 5: Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-bromophenyl)-2-[(3-nitrobenzoyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The amide group can participate in acylation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-(4-bromophenyl)-2-[(3-aminobenzoyl)amino]benzamide.
Reduction: Formation of N-(4-aminophenyl)-2-[(3-nitrobenzoyl)amino]benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-2-[(3-nitrobenzoyl)amino]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(4-bromophenyl)-2-[(3-nitrobenzoyl)amino]benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-bromophenyl)-4-methyl-3-nitrobenzamide
- N-(4-bromophenyl)-4-methoxy-3-nitrobenzamide
- N-(4-bromophenyl)-2-methyl-3-nitrobenzamide
Uniqueness
N-(4-bromophenyl)-2-[(3-nitrobenzoyl)amino]benzamide is unique due to the specific positioning of the nitro and amide groups, which influence its reactivity and interaction with other molecules. This structural uniqueness makes it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2-[(3-nitrobenzoyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O4/c21-14-8-10-15(11-9-14)22-20(26)17-6-1-2-7-18(17)23-19(25)13-4-3-5-16(12-13)24(27)28/h1-12H,(H,22,26)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQIQLSMRJSVSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Br)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![dimethyl 1-(2-methoxybenzyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3546565.png)
![N-(5-chloro-2-methylphenyl)-2-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B3546573.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-({5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3546588.png)
![3-chloro-N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1-benzothiophene-2-carboxamide](/img/structure/B3546596.png)
![1-[4-Methoxy-3-[[5-methyl-4-(phenylmethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]phenyl]ethanone](/img/structure/B3546601.png)
![3,5-dichloro-N-(2,4-dimethoxyphenyl)-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B3546606.png)
![N-(3-chloro-2-methylphenyl)-2-[2-(1,2-dihydro-5-acenaphthylenylamino)-2-oxoethoxy]benzamide](/img/structure/B3546608.png)

![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-biphenylcarboxamide](/img/structure/B3546619.png)

![3-chloro-N-[2-(4-propionyl-1-piperazinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B3546649.png)
![N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-3-methylbutanamide](/img/structure/B3546652.png)
![2-[(3-nitrobenzoyl)amino]-N-(4-phenoxyphenyl)benzamide](/img/structure/B3546653.png)

